

Performance Benchmarking of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Biochemical Assays

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Compound of Interest		
Compound Name:	D-(-)-3-Phosphoglyceric acid disodium	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **D-(-)-3-Phosphoglyceric acid disodium** salt, a pivotal intermediate in central metabolic pathways. Its performance is evaluated in the context of its well-established roles in glycolysis and the Calvin cycle. This document offers supporting experimental data and detailed protocols to assist researchers in its application.

Product Specifications and Performance in Key Metabolic Pathways

D-(-)-3-Phosphoglyceric acid (3-PGA) is a crucial three-carbon metabolite found ubiquitously in biological systems.[1][2][3] The disodium salt is a common, stable formulation used in research. Commercially available **D-(-)-3-Phosphoglyceric acid disodium** salt typically presents as a white powder with a purity of \geq 93% (enzymatic assay) and is soluble in water.[4][5][6]

Comparative Role in Glycolysis vs. Gluconeogenesis

D-(-)-3-Phosphoglyceric acid serves as a key intermediate in both the catabolic pathway of glycolysis and the anabolic pathway of gluconeogenesis.[1][2][7] Its performance and the direction of its conversion are dictated by the cellular energy state and the primary active pathway.



Pathway	Role of 3- PGA	Preceding Metabolite	Succeeding Metabolite	Key Enzyme	Typical Cellular Condition
Glycolysis	Intermediate	1,3- bisphosphogl ycerate	2- phosphoglyce rate	Phosphoglyc erate Mutase	High glucose, energy demand
Gluconeogen esis	Intermediate	2- phosphoglyce rate	1,3- bisphosphogl ycerate	Phosphoglyc erate Kinase	Low glucose, energy surplus

Experimental Data and Protocols

The utility of **D-(-)-3-Phosphoglyceric acid disodium** salt as a substrate is frequently demonstrated in enzymatic assays. A standard application is the assay of Phosphoglycerate Kinase (PGK) activity, where the formation of 1,3-bisphosphoglycerate is coupled to a subsequent reaction that can be monitored spectrophotometrically.

Experimental Protocol: Assay for Phosphoglycerate Kinase (PGK) Activity

This protocol is adapted from established methods for measuring PGK activity, where the consumption of NADH is monitored at 340 nm.[8]

Principle:

3-Phosphoglycerate is converted to 1,3-bisphosphoglycerate by PGK, consuming ATP. The product, 1,3-bisphosphoglycerate, is then reduced to glyceraldehyde-3-phosphate by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a reaction that oxidizes NADH to NAD+. The rate of decrease in absorbance at 340 nm is directly proportional to the PGK activity.

Reagents:

Assay Buffer: 0.1 M Triethanolamine/NaOH, pH 7.6



- Substrates:
 - o 0.1 M D-(-)-3-Phosphoglyceric acid disodium salt
 - o 0.1 M ATP disodium salt
 - 0.01 M NADH disodium salt
- Cofactors:
 - o 0.1 M MgSO₄
 - 0.1 M EDTA
- Coupling Enzyme: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) from rabbit muscle (approx. 800 IU/ml)
- Enzyme Sample: Solution containing Phosphoglycerate Kinase (PGK)

Assay Mixture Preparation (for a 1 mL cuvette):

Component	Volume	Final Concentration
0.1 M Triethanolamine/NaOH, pH 7.6	8.67 ml	87 mM
0.1 M D-(-)-3-Phosphoglyceric acid	0.5 ml	5.0 mM
0.1 M ATP	0.1 ml	1.0 mM
0.01 M NADH	0.2 ml	0.2 mM
0.1 M EDTA	0.1 ml	1.0 mM
0.1 M MgSO ₄	0.2 ml	2.0 mM
GAPDH (800 IU/ml)	0.03 ml	2.4 IU/ml

Procedure:

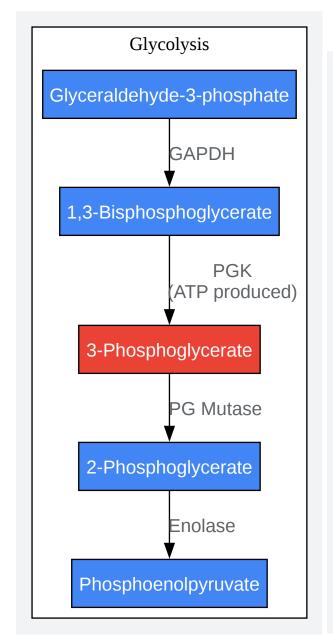


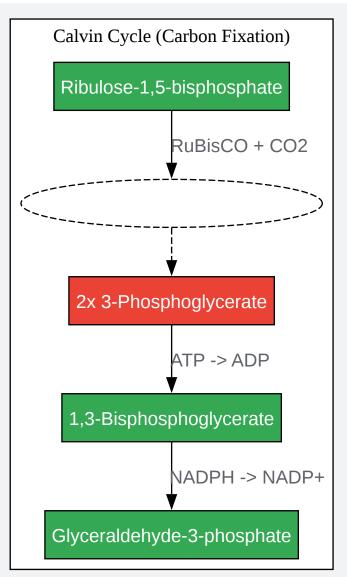
- Pipette 0.98 ml of the prepared assay mixture into a cuvette.
- Add 0.02 ml of the enzyme solution (containing PGK) to initiate the reaction.
- Immediately mix and monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.
- Calculate the enzyme activity based on the rate of NADH oxidation ($\epsilon_{340} = 6.3 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$).[8]

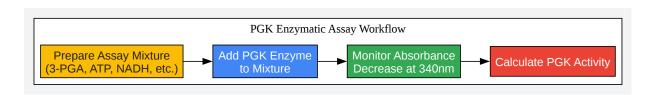
Visualizing Metabolic Pathways and Workflows

Diagrams illustrating the central role of 3-PGA in metabolic pathways and a typical experimental workflow provide a clear visual reference for researchers.









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